molecular formula C8H9NO5S B561908 4-Acetaminophen-d3 Sulfate CAS No. 1020718-78-8

4-Acetaminophen-d3 Sulfate

Cat. No. B561908
CAS RN: 1020718-78-8
M. Wt: 234.24
InChI Key: IGTYILLPRJOVFY-FIBGUPNXSA-N
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Description

4-Acetaminophen-d3 Sulfate is a deuterated metabolite of Acetaminophen . It is used in research and as a reference standard for highly accurate and reliable data analysis .


Molecular Structure Analysis

The molecular formula of 4-Acetaminophen-d3 Sulfate is C8H6D3NO5S . The molecular weight is 234.24 .

Scientific Research Applications

  • Modification of Sex Hormone Sulfation : Acetaminophen modifies the sulfation of sex hormones. Its usage leads to a distinctive pattern of depletion of sulfated sex hormones across different populations. This raises concerns about its impact on hormonal homeostasis and suggests alterations in the mechanism of action of acetaminophen in pain management (Cohen et al., 2018).

  • Acetaminophen Metabolites in Animal Tissues : A multimatrix method has been developed to determine acetaminophen and its metabolites, including paracetamol sulfate (PS), in animal tissues. This aids in understanding the drug residues in veterinary applications (Pietruk et al., 2021).

  • Environmental Degradation of Acetaminophen : Amorphous Co(OH)2 nanocages have been used as a peroxymonosulfate activator for efficient degradation of acetaminophen in water, highlighting its potential for water treatment and removal of organic contaminants (Qi et al., 2020).

  • Variability in Acetaminophen Sulfation : There is significant interindividual variability in acetaminophen sulfation by human fetal liver, which has implications for pharmacogenetic investigations and understanding the risk of drug-induced birth defects (Adjei et al., 2008).

  • Macrophage Functioning in Acetaminophen Hepatotoxicity : The role of hepatic macrophages in acetaminophen hepatotoxicity has been studied, indicating that modulating macrophage activity can impact tissue injury caused by acetaminophen (Laskin et al., 1995).

  • Acetaminophen Metabolism in Humans : A study on acetaminophen metabolism in humans identified various metabolites, including its sulfate conjugates, providing insight into its pharmacokinetics and potential interactions with other drugs (Mrochek et al., 1974).

  • Removal of Acetaminophen from Contaminated Water : Research on the removal of acetaminophen from contaminated water using the UVC/S2O82− process in a cylindrical photoreactor provides insights into methods for water purification and environmental safety (Moussavi et al., 2017).

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 4-Acetaminophen-d3 Sulfate. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Relevant Papers A paper titled “Ratios of Acetaminophen Metabolites Identify New Loci of Pharmacogenetic Relevance in a Genome-Wide Association Study” provides compelling evidence for genetic variance in acetaminophen glucuronidation and methylation by UGT2A15 and COMT, respectively .

Mechanism of Action

Target of Action

4-Acetaminophen-d3 Sulfate, a deuterium-labeled derivative of 4-Acetaminophen Sulfate , shares the same primary targets as its parent compound, Acetaminophen . Acetaminophen primarily acts on the central nervous system and interferes with pain impulses .

Mode of Action

It is believed that they inhibit the synthesis of prostaglandins in the central nervous system by blocking the enzyme cyclooxygenase . This results in a decrease in the formation of pain mediators .

Biochemical Pathways

Acetaminophen is metabolized in the liver, and to a lesser extent in the kidney and intestine . The major metabolic pathways are glucuronidation and sulfation, which convert the drug into pharmacologically inactive metabolites . A minor fraction of the drug is oxidized by cytochrome P450 enzymes, mainly CYP2E1, to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI) . NAPQI is highly reactive and can bind to sulfhydryl groups .

Pharmacokinetics

The pharmacokinetics of 4-Acetaminophen-d3 Sulfate would be expected to be similar to that of its parent compound, Acetaminophen . After administration, Acetaminophen is primarily metabolized in the liver. The central and peripheral volume distributions were found to be 7.87 and 8.87 L/70 kg, respectively . The estimated clearance (CL) was 0.58 L/h/70 kg .

Result of Action

The primary therapeutic effects of Acetaminophen and its derivatives are analgesia (pain relief) and antipyresis (fever reduction) . These effects are achieved through the inhibition of prostaglandin synthesis in the central nervous system, which in turn reduces pain and fever .

properties

IUPAC Name

[4-[(2,2,2-trideuterioacetyl)amino]phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTYILLPRJOVFY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670070
Record name 4-[(~2~H_3_)Ethanoylamino]phenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020718-78-8
Record name 4-[(~2~H_3_)Ethanoylamino]phenyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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